Lower Molecular Weight Distinguishes the Target Compound from N-Arylated Analogs
The target compound’s molecular weight of 377.46 g/mol is 104.14 g/mol lower than that of its N-(2,3-dimethylphenyl) analog (481.6 g/mol) [1]. This reduction in size improves compliance with Lipinski’s rule-of-five and typically correlates with higher ligand efficiency indices, making it a more attractive starting point for fragment-based or lead-optimization campaigns.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 377.46 g/mol |
| Comparator Or Baseline | N-(2,3-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (CID 18563638): 481.6 g/mol |
| Quantified Difference | Δ = −104.14 g/mol (target compound is 22 % lighter) |
| Conditions | Computed by PubChem 2.2 (2024 release) |
Why This Matters
Lower molecular weight improves ligand efficiency metrics and increases the probability of oral bioavailability, making this compound a more suitable candidate for early-stage phenotypic screening libraries.
- [1] PubChem Compound Summary for CID 18563638, N-(2,3-dimethylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide. U.S. National Library of Medicine. Accessed 2026-05-09. View Source
